4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride

CAS No.: 1220030-51-2

Cat. No.: VC2835352

Molecular Formula: C13H19Cl2NO

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220030-51-2 |

|---|---|

| Molecular Formula | C13H19Cl2NO |

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 3-[(4-chloro-2-methylphenoxy)methyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H |

| Standard InChI Key | FENGAILTAJKMQV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl |

Introduction

Chemical Structure and Identity

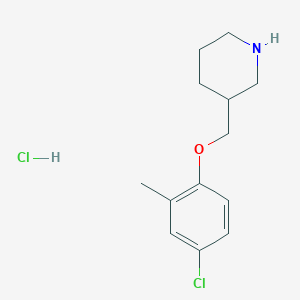

The chemical structure of 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride consists of a 4-chloro-2-methylphenyl group connected to a 3-piperidinylmethyl moiety through an oxygen atom forming an ether linkage. The compound exists as a hydrochloride salt, with the basic nitrogen of the piperidine ring protonated and paired with a chloride counterion . This structural arrangement contributes to the compound's chemical properties and potential biological activities. The molecular structure can be precisely represented using various chemical identifiers including SMILES notation (Clc1ccc(c(c1)C)OCC1CCCNC1.Cl) and InChI notation (InChI=1S/C13H18ClNO.ClH/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H) . These standardized identifiers enable unambiguous identification and facilitate database searches related to this compound.

Research Applications

Pharmacological Studies

4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride may serve as a valuable tool compound in pharmacological research, particularly in studies involving adrenergic systems. Given its potential sympathomimetic properties (inferred from related compounds), it could be useful for investigating receptor-ligand interactions, signal transduction pathways, and physiological responses mediated by adrenergic receptors. Such studies could contribute to our understanding of neurological processes and potentially inform drug development for conditions involving adrenergic system dysregulation, such as certain types of hypertension, anxiety disorders, or attention deficit hyperactivity disorder.

The compound might be employed in receptor binding assays to characterize its affinity and selectivity for different adrenergic receptor subtypes (α1, α2, β1, β2, etc.). Functional assays could assess its efficacy as an agonist or antagonist at these receptors, while cellular and tissue-based studies might explore downstream effects on second messenger systems, ion channels, or other cellular components. In vivo studies, if conducted, could evaluate potential effects on cardiovascular function, central nervous system activity, or other physiological parameters influenced by adrenergic signaling. Such comprehensive pharmacological characterization would provide valuable insights into the compound's biological properties and potential therapeutic applications.

Medicinal Chemistry Applications

In the field of medicinal chemistry, 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride could serve as a lead compound or reference standard for the development of novel therapeutic agents. Structure-activity relationship studies could utilize this compound as a starting point for designing analogs with improved potency, selectivity, or pharmacokinetic properties. Systematic modification of various structural elements—such as the substituents on the phenyl ring, the nature of the linking group, or the configuration of the piperidine ring—could generate compound libraries for high-throughput screening against relevant biological targets.

The compound might also serve as an intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. Its relatively straightforward structure, featuring reactive functional groups like the ether linkage and basic piperidine nitrogen, makes it amenable to further chemical modifications. Additionally, the compound could be used as a pharmacological tool to probe the biological functions of specific receptor subtypes or signaling pathways, potentially revealing new therapeutic targets or mechanisms. Such mechanistic insights would be valuable for rational drug design efforts aimed at developing treatments for conditions involving adrenergic system dysregulation.

Comparative Analysis

Structural Analogs and Their Properties

A comparative analysis of 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride with structurally related compounds provides valuable context for understanding its unique properties. The table below summarizes key information about this compound and several structural analogs identified in the search results.

This comparison highlights how subtle structural differences—such as the position of methyl substituents or the attachment point on the piperidine ring—can potentially lead to distinct chemical and pharmacological profiles. While these compounds share the general aryl-piperidine ether framework, their specific structural features would likely confer unique properties relevant to their respective applications. The differences in molecular weight, lipophilicity, and three-dimensional conformation would influence parameters such as absorption, distribution, receptor binding, and metabolic stability.

Structure-Function Correlations

The structural features of these related compounds can be correlated with their reported or potential functions. For instance, the sympathomimetic properties attributed to 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride might be influenced by the positioning of its methyl group at the 3-position of the phenyl ring and the attachment of the piperidine at the 4-position. These features could affect the compound's spatial orientation when interacting with adrenergic receptors. In contrast, the 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride, with its methyl group at the 2-position and piperidine attachment at the 3-position, might exhibit different receptor selectivity profiles or pharmacodynamic properties.

Current Research Status and Future Directions

Current State of Research

The compound's recent listing with an updated date of April 8, 2025, suggests continued relevance in contemporary research settings . As a member of the aryl-piperidine ether class, it likely benefits from the broader scientific interest in related compounds with potential applications in neuropharmacology and medicinal chemistry. The structural similarities to compounds with reported sympathomimetic properties indicate potential value in adrenergic system research, though specific studies confirming such properties for 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride would be needed to establish its pharmacological profile definitively.

Future Research Opportunities

Several promising research directions could be pursued to expand our understanding of 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride. Comprehensive characterization of its pharmacological properties would be a logical first step, including detailed receptor binding studies to determine affinity and selectivity for various adrenergic receptor subtypes and other potential molecular targets. Functional assays could assess whether the compound acts as an agonist, antagonist, or has more complex activity profiles at these receptors. Such basic pharmacological characterization would provide a foundation for more targeted investigations into potential applications.

Structure-activity relationship studies represent another valuable research direction, systematically exploring how modifications to different portions of the molecule affect biological activity. This could lead to the development of analogs with enhanced potency, selectivity, or pharmacokinetic properties. Advanced computational methods, including molecular docking and dynamics simulations, could provide insights into the compound's interactions with potential receptor targets and guide rational design efforts. Additionally, investigation of the compound's metabolic profile would be important for understanding its stability and potential metabolic products in biological systems, information that would be crucial for any future therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume